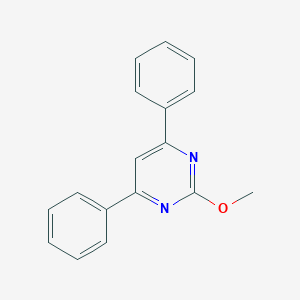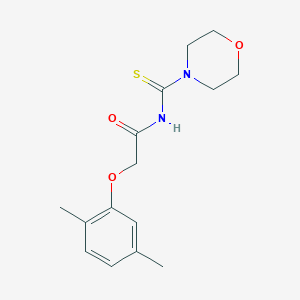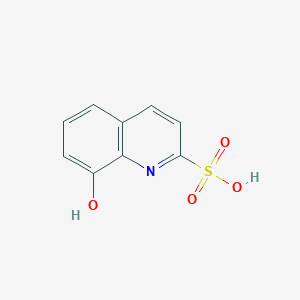
2-Methoxy-4,6-diphenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,6-diphenylpyrimidine (MDP) is a heterocyclic compound that has gained significant attention due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has two phenyl groups and a methoxy group attached to it. MDP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methoxy-4,6-diphenylpyrimidine has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Methoxy-4,6-diphenylpyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 2-Methoxy-4,6-diphenylpyrimidine has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methoxy-4,6-diphenylpyrimidine in lab experiments is its high yield and purity. 2-Methoxy-4,6-diphenylpyrimidine can be synthesized in one step with a high yield, and the purity of the product can be improved through recrystallization. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its biological activities, making it a well-characterized compound for use in lab experiments. However, one limitation of using 2-Methoxy-4,6-diphenylpyrimidine is its potential toxicity. While 2-Methoxy-4,6-diphenylpyrimidine has been shown to have low toxicity in animal models, further studies are needed to determine its safety in humans.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-4,6-diphenylpyrimidine. One area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine derivatives with improved biological activity and selectivity. Additionally, further studies are needed to determine the mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine and its derivatives. Another area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine-based drug delivery systems for targeted therapy. Finally, the potential use of 2-Methoxy-4,6-diphenylpyrimidine as a scaffold for the development of new drugs with diverse biological activities should be explored.
Synthesemethoden
2-Methoxy-4,6-diphenylpyrimidine can be synthesized through a one-pot reaction of 2,4-dichloro-6-phenylpyrimidine with anisole and benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step, resulting in the formation of 2-Methoxy-4,6-diphenylpyrimidine. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Methoxy-4,6-diphenylpyrimidine has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to possess anti-microbial activity against a variety of bacteria and fungi.
Eigenschaften
Produktname |
2-Methoxy-4,6-diphenylpyrimidine |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-methoxy-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
AXSCWHZIGAXLNU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)

![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)


